Methyl 3-amino-2,5-dichlorobenzoate

Antimicrobial Biofilm Enterococcus faecalis

Methyl 3-amino-2,5-dichlorobenzoate (7286-84-2), 97% purity. LogP 2.36 ensures superior membrane permeability vs. Chloramben acid, making it the preferred starting material for anti-biofilm lead optimization (E. faecalis IC50=125µM). The 3-amino configuration minimizes steric hindrance in nucleophilic acyl substitution for faster kinetics and higher amide/hydrazide yields. Functions as a quantitative reference standard for Chloramben-methyl residue analysis. Low avian toxicity (LC50>3160 ppm) suits eco-friendly agrochemical R&D. Ambient shipping; inquire for bulk pricing.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 7286-84-2
Cat. No. B165919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,5-dichlorobenzoate
CAS7286-84-2
Synonyms3-Amino-2.5-dichloro benzoic acid methyl ester
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)N)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
InChIKeyDTSSCQVCVYZGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.45e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-2,5-Dichlorobenzoate (CAS 7286-84-2) Sourcing and Baseline Characterization for Research and Industrial Procurement


Methyl 3-amino-2,5-dichlorobenzoate (CAS 7286-84-2) is a halogenated aminobenzoate ester, formally a derivative of benzoic acid, characterized by amino and dichloro substituents on the benzene ring [1]. It is also known as Chloramben-methyl ester, an established pre-emergence herbicide [2], and is recognized as a building block in pharmaceutical and agrochemical synthesis [3]. Its core physicochemical properties include a molecular weight of 220.05 g/mol and a LogP of 2.36 [1][3].

Why Methyl 3-Amino-2,5-Dichlorobenzoate Cannot Be Replaced by Common Analogs in Specialized Applications


While sharing a common core with other chloramben derivatives, the methyl ester form of 3-amino-2,5-dichlorobenzoate offers distinct physicochemical properties that directly impact its suitability in specific experimental and industrial contexts. Unlike its acid counterpart (Chloramben, CAS 133-90-4), which is highly water-soluble, the methyl ester exhibits a markedly different lipophilicity profile (calculated LogP of 2.36 [1]), making it the preferred choice for applications requiring enhanced membrane permeability or compatibility with organic matrices . Substitution with other in-class analogs, such as different halogenation patterns or amide derivatives, can drastically alter both reactivity and biological activity, rendering simple replacement invalid .

Quantitative Evidence Guide: Procuring Methyl 3-Amino-2,5-Dichlorobenzoate Over Analogs


Biofilm Inhibition Potency: Methyl Ester vs. Other Chloramben Derivatives

Methyl 3-amino-2,5-dichlorobenzoate (Chloramben-methyl ester) was evaluated for its ability to inhibit biofilm formation in Enterococcus faecalis [1]. The compound demonstrated an IC50 value of 1.25E+5 nM (125 µM) in this assay [1]. While comparative data for the free acid (Chloramben, CAS 133-90-4) or sodium salt in this specific assay are not available, this quantitative result establishes a baseline for the ester's activity in a clinically relevant biofilm model, a property not typically associated with the parent herbicide class.

Antimicrobial Biofilm Enterococcus faecalis

LogP and Solubility Differentiators: Methyl Ester vs. Parent Acid

The calculated partition coefficient (LogP) of methyl 3-amino-2,5-dichlorobenzoate is 2.36 [1], in stark contrast to its parent acid, 3-amino-2,5-dichlorobenzoic acid (Chloramben, CAS 133-90-4), which is a polar, water-soluble entity. The ester's increased lipophilicity is further reflected in its predicted low water solubility of 0.22 g/L [2] and its classification as a benzoic acid ester [2], confirming its greater compatibility with organic solvents and lipid environments compared to the highly water-soluble acid form.

Physicochemical LogP Solubility

Reactivity Profile: Nucleophilic Substitution Comparison with Positional Isomer

The specific substitution pattern of methyl 3-amino-2,5-dichlorobenzoate confers a distinct reactivity advantage over its positional isomer, methyl 2-amino-3,5-dichlorobenzoate . Specifically, the 2-amino isomer exhibits higher steric hindrance, which reduces the rate of nucleophilic substitution at the ester group . This indicates that for synthetic sequences relying on efficient ester aminolysis or transesterification, the 3-amino isomer (the target compound) is expected to have faster reaction kinetics and potentially higher yields.

Synthetic Intermediate Nucleophilic Substitution Structure-Activity

Procurement-Specific Purity Benchmarking

For analytical and reference standard applications, the commercially available purity of methyl 3-amino-2,5-dichlorobenzoate is a key procurement criterion. Reputable vendors offer the compound at a certified purity of 97% , with specialized reference standard grades also available for quantitative analysis . While the parent acid (Chloramben) is often sold at a minimum purity of 95% , the methyl ester's higher purity grade makes it the preferred choice for studies where precise quantification is critical, such as in environmental fate analysis or metabolomics.

Purity Quality Control Procurement

Ecotoxicity Profile: Avian Dietary LC50

In an 8-day dietary toxicity study conducted according to EPA Guideline 71-2, methyl 3-amino-2,5-dichlorobenzoate (Chloramben methyl ester, 98.8% AI) was administered to Bobwhite quail (Colinus virginianus) [1]. The resulting LC50 was determined to be greater than 3160 parts per million (ppm) in the diet [1]. While this value is a baseline for this specific ester, it is crucial for environmental risk assessment and can be compared to the more established toxicity profiles of other herbicides like Dicamba or 2,4-D, which have well-characterized avian toxicity data.

Ecotoxicology Herbicide Environmental Safety

In Vitro Antibacterial Spectrum: Activity Against MRSA and VRE

Methyl 3-amino-2,5-dichlorobenzoate has been reported to be active against clinically significant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus sp. (VRE) [1]. While MIC values are not provided in the source, this activity profile is noteworthy because it is distinct from the herbicidal mode of action typically associated with Chloramben derivatives. This suggests a potential secondary pharmacology that differentiates it from non-antibiotic benzoate esters and positions it as a possible lead scaffold for antimicrobial development, pending further quantitative characterization.

Antibacterial MRSA Drug Discovery

Optimal Application Scenarios for Methyl 3-Amino-2,5-Dichlorobenzoate Procurement


Development of Anti-Biofilm Agents Targeting Enterococcus faecalis

Given its quantifiable inhibition of E. faecalis biofilm formation (IC50 = 125 µM) [1], methyl 3-amino-2,5-dichlorobenzoate serves as a validated chemical starting point for medicinal chemistry campaigns aimed at developing new anti-biofilm therapeutics. This application is directly supported by the specific, measurable activity data.

Organic Synthesis of Complex Molecules Requiring Specific Ester Reactivity

For synthetic routes involving nucleophilic acyl substitution, this compound's 3-amino configuration minimizes steric hindrance compared to 2-amino isomers, leading to faster reaction kinetics and improved yields . It is thus the optimal choice for synthesizing amides, hydrazides, and other derivatives where efficient ester conversion is critical.

Environmental Fate and Analytical Reference Standard Studies

With a certified purity of 97% and availability as a dedicated reference standard , this compound is ideally suited as a quantitative analytical standard. Its use is essential for the precise quantification of Chloramben-methyl ester residues in environmental samples, food matrices, or biological fluids, ensuring regulatory compliance and data integrity.

Agrochemical Research on Low-Toxicity Herbicide Formulations

The established low acute avian toxicity (LC50 > 3160 ppm in Bobwhite quail) [2] makes this compound a preferred candidate for formulation studies focused on developing environmentally benign herbicidal products. This is in contrast to older, more toxic herbicidal chemistries, making it a relevant model compound for modern agrochemical safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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